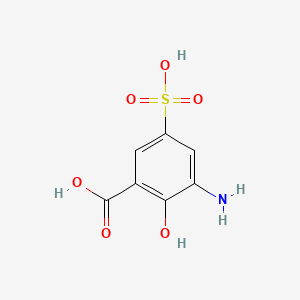

3-Amino-5-sulfosalicylic acid

Description

Propriétés

IUPAC Name |

3-amino-2-hydroxy-5-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO6S/c8-5-2-3(15(12,13)14)1-4(6(5)9)7(10)11/h1-2,9H,8H2,(H,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTOYIGWKLTQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO6S | |

| Record name | 3-AMINO-5-SULFOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074863 | |

| Record name | 3-Amino-5-sulfosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-amino-5-sulfosalicylic acid is a crystalline solid. Used in the spectrofluorimetric determination of aluminum. | |

| Record name | 3-AMINO-5-SULFOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6201-86-1 | |

| Record name | 3-AMINO-5-SULFOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Amino-2-hydroxy-5-sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6201-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-sulfosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006201861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-sulfosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-sulphosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-5-SULFOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T7FZR32GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analyse Biochimique

Biochemical Properties

3-Amino-5-sulfosalicylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to react with strong oxidizers and mineral acids or bases, which can lead to the formation of different reaction products. The compound’s sulfonic acid group allows it to act as a chelating agent, binding to metal ions and facilitating their removal or detection in biochemical assays.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in plant cells, 5-sulfosalicylic acid (a related compound) has been observed to increase the vase life of cut flowers by enhancing reactive oxygen species (ROS) scavenging activity. This suggests that this compound may have similar effects on cellular antioxidant mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an organocatalyst, facilitating various chemical reactions by providing a suitable environment for reactants to interact. The compound’s ability to chelate metal ions also plays a crucial role in its biochemical activity, as it can inhibit or activate enzymes by binding to their metal cofactors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under normal storage conditions but may degrade when exposed to strong oxidizers or extreme pH conditions. Long-term studies have shown that the compound can maintain its activity over extended periods, making it suitable for use in various biochemical assays.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, related compounds have shown that higher doses can lead to toxic or adverse effects. It is essential to determine the optimal dosage to avoid potential toxicity while achieving the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It can interact with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. The compound’s ability to chelate metal ions also influences its role in metabolic processes, as it can alter the availability of essential metal cofactors for enzymatic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity. The compound’s sulfonic acid group allows it to bind to specific transporters, facilitating its movement across cellular membranes.

Subcellular Localization

This compound is localized in various subcellular compartments, where it can exert its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the mitochondria or endoplasmic reticulum. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions.

Activité Biologique

3-Amino-5-sulfosalicylic acid (3-Amino-5-SSA) is a derivative of sulfosalicylic acid, which is known for its diverse biological activities. This article explores the compound's biological activity, including its antioxidant and antimicrobial properties, as well as its potential applications in medicine and agriculture.

Chemical Structure:

- Molecular Formula: C₇H₈N₄O₅S

- Molecular Weight: 248.22 g/mol

- CAS Number: 5965-83-3

3-Amino-5-SSA features a sulfonic acid group and an amino group, contributing to its reactivity and biological effects. The presence of these functional groups enhances its solubility in water and its ability to interact with biological molecules.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases. Research has demonstrated that 3-Amino-5-SSA exhibits significant antioxidant properties.

- Free Radical Scavenging: 3-Amino-5-SSA can neutralize free radicals, thereby preventing cellular damage.

- Metal Chelation: The compound can chelate metal ions, reducing their pro-oxidative potential.

Comparative Studies

A study comparing the antioxidant activity of 3-Amino-5-SSA with other compounds showed that it effectively scavenges free radicals, as illustrated in Table 1.

| Compound | DPPH Scavenging Activity (%) | CUPRAC Activity (%) |

|---|---|---|

| 3-Amino-5-SSA | 72.4 | 65.3 |

| Ascorbic Acid | 90.1 | 85.7 |

| Trolox | 88.5 | 80.2 |

The results indicate that while ascorbic acid and Trolox have higher scavenging activities, 3-Amino-5-SSA still demonstrates considerable antioxidant potential.

Antimicrobial Activity

3-Amino-5-SSA has been evaluated for its antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit enzymatic functions.

In Vitro Studies

In vitro assays using agar diffusion methods revealed the following minimum inhibitory concentrations (MICs) for common pathogens:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.75 |

| Escherichia coli | 1.00 |

| Pseudomonas aeruginosa | 1.25 |

These findings suggest that 3-Amino-5-SSA possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Clinical Applications

Research indicates that 3-Amino-5-SSA may be beneficial in treating conditions associated with oxidative stress and inflammation, such as:

- Chronic Inflammatory Diseases: The compound's antioxidant properties could help mitigate oxidative damage.

- Infectious Diseases: Its antimicrobial activity suggests potential use as a therapeutic agent against bacterial infections.

Agricultural Applications

The compound has also been explored for its role in enhancing plant growth under stress conditions:

- Stress Tolerance: Studies show that plants treated with 3-Amino-5-SSA exhibit improved growth under saline conditions.

- Disease Resistance: The application of this compound has been linked to enhanced resistance against fungal pathogens in crops.

Applications De Recherche Scientifique

Analytical Applications

1.1 Chromatography

One of the primary applications of 3-amino-5-sulfosalicylic acid is in high-performance liquid chromatography (HPLC). It can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities during preparative separations and is also applicable in pharmacokinetic studies .

1.2 Spectrofluorimetric Determination

This compound is utilized in the spectrofluorimetric determination of aluminum. This application highlights its role as a reagent that can enhance the sensitivity and specificity of detection methods in environmental monitoring and analytical chemistry .

Biological Applications

2.1 Protein Precipitation

Research indicates that this compound serves as an effective deproteinizing agent in amino acid analysis. It has been shown to yield high quantities of amino acids when used to treat biological samples, such as swine blood plasma. In comparative studies, it performed favorably alongside other agents like ethanol and picric acid, making it a valuable tool in biochemical assays .

2.2 Clinical Diagnostics

The compound has potential applications in clinical diagnostics, particularly for determining amino acid concentrations in biological fluids. Its effectiveness in precipitating proteins allows for clearer analysis of free amino acids, which can be crucial for diagnosing metabolic disorders or monitoring nutritional status .

Environmental Applications

3.1 Water Quality Testing

Due to its chemical properties, this compound can be employed in environmental sciences for assessing water quality. Its ability to react with various metal ions makes it useful for detecting contaminants and ensuring compliance with environmental regulations.

Case Study 1: Amino Acid Analysis

In a study examining different deproteinizing agents for amino acid analysis, researchers found that this compound consistently provided high recovery rates for various amino acids compared to other agents tested. The study concluded that this compound could significantly enhance the reliability of amino acid quantification methods used in clinical laboratories .

Case Study 2: Environmental Monitoring

A recent investigation into the use of this compound for detecting aluminum levels in water samples demonstrated its effectiveness as a reagent in spectrofluorimetric assays. The results indicated that this compound could serve as a reliable indicator of aluminum contamination, which is critical for maintaining safe drinking water standards .

Analyse Des Réactions Chimiques

Oxidation Reactions

The amino group (–NH₂) undergoes oxidation under strong oxidative conditions:

-

Reactants : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or nitric acid (HNO₃) .

-

Products : Nitro derivatives (e.g., 3-nitro-5-sulfosalicylic acid) or sulfonic acid degradation products .

-

Safety Note : Reactions with strong oxidizers may be violent, requiring temperature control .

Acid-Base Reactions

The compound reacts with mineral acids and bases, altering its ionic state:

-

With HCl/H₂SO₄ : Protonation of –SO₃H and –COOH groups, forming water-soluble salts .

-

With NaOH : Deprotonation to generate sodium salts, enhancing solubility .

Stability : Degrades under extreme pH (e.g., <2 or >12), leading to desulfonation or decarboxylation .

Metal Chelation

The –SO₃H and phenolic –OH groups enable coordination with metal ions:

| Metal Ion | Application | Binding Site |

|---|---|---|

| Al³⁺ | Spectrofluorimetric determination | –SO₃H and –OH |

| Fe³⁺ | Analytical reagent for protein precipitation | –COOH and –NH₂ |

Complexation constants (log K) range from 4.2 to 6.8, depending on pH and metal ion .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

Primary Pathway : Cleavage of sulfonic acid group, releasing SO₂ .

-

Secondary Pathway : Decarboxylation of –COOH, yielding CO₂ .

Reactivity in Aqueous Solutions

Méthodes De Préparation

Sulfonation of Salicylic Acid

A key step in the preparation is the sulfonation of salicylic acid to form 5-sulfosalicylic acid, which is then aminated. The sulfonation is typically carried out using sulfur trioxide (SO3) or oleum in the presence of liquid sulfur dioxide (SO2) as a solvent.

Process Description (Based on Patent DE3533788C1):

- Salicylic acid is suspended in liquid SO2 at low temperatures (around -20 °C to -10 °C).

- SO3 is added dropwise under vigorous stirring to the suspension. The reaction temperature is maintained near the boiling point of SO2 (-10 °C).

- The reaction mixture forms a suspension due to the low solubility of salicylic acid in SO2, requiring intensive stirring.

- After completion of sulfonation (2 to 5 hours depending on temperature), SO2 is slowly evaporated by raising the temperature gradually from about -10 °C to +20 °C.

- A sudden pressure drop (100 to 800 mbar) during SO2 evaporation helps to obtain a finely divided powder by causing a porous, sponge-like mass that can be easily ground.

- The product, 5-sulfosalicylic acid, is isolated with high yield (around 98-99%) and very low unreacted salicylic acid content (0.02% by weight).

Example Data from Sulfonation Process:

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Salicylic Acid (mol/g) | 6.5 mol / 898 g | 8 mol / 1105 g |

| Liquid SO2 volume/weight | 1100 ml / 1577 g | 3200 ml / 4588 g |

| SO3 added (mol/g) | 6.5 mol + 5% excess / 546.4 g | 8 mol + 2% excess / 653.29 g |

| Reaction temperature | approx. -10 °C | approx. -10 °C |

| Sulfonation time | 2 hours | 4 hours |

| Yield (%) | 98.6% | 99.2% |

| Unreacted Salicylic Acid (%) | Not specified | 0.02% |

This method is economically and environmentally favorable due to the recovery and reuse of SO2 via condensation in a two-reactor system, minimizing solvent loss and contamination.

Amination to 3-Amino-5-sulfosalicylic Acid

Following sulfonation, the amino group is introduced at the 3-position of 5-sulfosalicylic acid. This step typically involves nitration followed by reduction or direct amination methods.

- Nitration: The 5-sulfosalicylic acid can be nitrated to 3-nitro-5-sulfosalicylic acid using nitrating agents under controlled conditions.

- Reduction: The nitro group is then reduced to an amino group using catalytic hydrogenation or chemical reductants such as iron and hydrochloric acid or tin chloride.

Detailed conditions for this step vary depending on the scale and desired purity but generally involve:

- Mild acidic or neutral conditions to avoid decomposition.

- Controlled temperature to prevent over-reduction or side reactions.

- Purification steps such as crystallization or chromatography to isolate the pure this compound.

The sulfonation process is sensitive to parameters such as temperature, stoichiometry, and stirring intensity due to the low solubility of salicylic acid in liquid SO2. The following factors are critical:

| Factor | Impact on Process | Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and SO2 evaporation | Maintain between -20 °C and +20 °C; gradual increase during evaporation |

| SO3 Excess | Ensures complete sulfonation | Use slight excess (2-5%) to drive reaction to completion |

| Stirring Intensity | Prevents agglomeration of suspension | Use powerful stirrers to maintain homogeneity |

| Pressure Drop during SO2 removal | Facilitates formation of fine powder | Apply sudden pressure drop (100-800 mbar) to create porous mass |

| Solvent Recovery | Reduces environmental impact and cost | Use two-reactor system for SO2 condensation and reuse |

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Sulfonation | Salicylic acid + SO3 in liquid SO2 (-20 to -10 °C) | 5-Sulfosalicylic acid, ~99% yield | Intensive stirring, slow SO2 evaporation |

| Amination (via nitration and reduction) | Nitration agents, then reduction (H2/Pd or Fe/HCl) | This compound | Purification required for high purity |

The preparation of this compound is efficiently achieved by sulfonation of salicylic acid in liquid sulfur dioxide using sulfur trioxide, followed by amination through nitration and reduction. The sulfonation process benefits from careful control of reaction parameters such as temperature, stirring, and pressure to maximize yield and product quality. The use of a two-reactor system for solvent recovery enhances the economic and environmental sustainability of the process. This preparation method is well-documented with high yields and reproducibility, making it suitable for both research and industrial applications.

Q & A

Q. What are the common synthetic routes for preparing 3-amino-5-sulfosalicylic acid, and how are intermediates purified?

-

Methodological Answer : The compound is typically synthesized via reduction of nitro-substituted precursors. For example, nitration of salicylic acid derivatives yields 3- and 5-nitrosalicylic acid isomers, which are reduced to their amino counterparts using catalytic hydrogenation or chemical reductants like Fe/HCl . Separation of isomers relies on solubility differences in aqueous or organic solvents (e.g., fractional crystallization). Post-synthesis purification involves recrystallization from ethanol/water mixtures to remove unreacted starting materials .

-

Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇NO₆S | |

| Solubility in Ethanol | Moderate (~50 mg/mL) |

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Use D₂O or DMSO-d₆ as solvents to resolve signals from acidic protons (e.g., -SO₃H, -COOH). The aromatic region (6–8 ppm) will show splitting patterns due to amino and sulfonic groups .

- Mass Spectrometry : Electrospray ionization (ESI) in negative mode detects the deprotonated molecular ion [M-H]⁻ at m/z 232.999 (exact mass) .

- HPLC : Employ a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (95:5) to separate impurities. Retention time varies with pH due to ionizable groups .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. The compound is hygroscopic and degrades in the presence of strong oxidizers (e.g., peroxides, chlorates). For long-term stability, maintain an inert atmosphere (N₂ or Ar) to prevent oxidation of the amino group .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) for nitro-group reduction efficiency. Pd/C in ethanol under H₂ (1 atm) achieves >85% yield .

- Protection-Deprotection Strategies : Protect the hydroxyl group with acetyl chloride before sulfonation to avoid side reactions. Deprotect with NaOH (0.1 M) post-sulfonation .

- Kinetic Monitoring : Use in-situ FTIR to track nitro-group conversion and adjust reaction time/temperature dynamically .

Q. How to resolve contradictions in reported LogP values for this compound?

- Methodological Answer : Discrepancies in LogP (e.g., 1.58 vs. -0.3) arise from measurement methods (shake-flask vs. computational). To validate:

- Experimental : Perform shake-flask partitioning in octanol/water at pH 2.0 (protonated form) and pH 7.4 (deprotonated).

- Computational : Use software like MarvinSketch or ACD/Labs with atom-based contributions to model ionization states .

Q. What strategies mitigate interference from ionizable groups in analytical method development?

- Methodological Answer :

- Ion-Pair Chromatography : Add 10 mM tetrabutylammonium bromide to the mobile phase to neutralize sulfonate groups, improving peak symmetry in HPLC .

- pH Adjustment : For UV-Vis quantification, buffer solutions at pH 4.5 (near pKa of -COOH) minimize ionization shifts .

Q. How to design experiments to study metal-chelating properties of this compound?

- Methodological Answer :

- Titration Studies : Use isothermal titration calorimetry (ITC) with Fe³⁺ or Cu²⁺ solutions to determine binding stoichiometry and thermodynamics.

- Spectroscopic Analysis : Monitor UV-Vis absorbance shifts (e.g., ligand-to-metal charge transfer bands at 300–400 nm) .

- Computational Modeling : DFT calculations (B3LYP/6-311+G*) predict preferential binding sites (e.g., sulfonate vs. carboxylate) .

Data Contradiction Analysis

Q. Why do stability studies report conflicting degradation products under oxidative conditions?

- Methodological Answer : Variability arises from oxidizer strength and reaction monitoring duration. For reproducible results:

- Use controlled oxidizers (e.g., H₂O₂ vs. KMnO₄) and track intermediates via LC-MS.

- Conduct accelerated stability tests (40°C/75% RH) over 14 days to identify major degradation pathways .

Experimental Design Considerations

-

Table: Critical Parameters for Synthesis and Analysis

Parameter Optimal Condition Rationale Reduction Temperature 25–30°C Prevents over-reduction of amino group HPLC Column Zorbax SB-C18 (4.6 × 150 mm) Resolves polar impurities Storage Humidity <30% Minimizes hygroscopic degradation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.